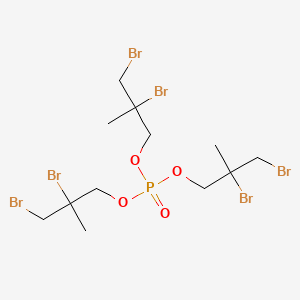
Tris(2-methyl-2,3-dibromopropyl)phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-methyl-2,3-dibromopropyl)phosphate is a chemical compound primarily known for its use as a flame retardant. It is a pale-yellow viscous liquid at room temperature and is practically insoluble in water but miscible with organic solvents like carbon tetrachloride, chloroform, and methylene chloride . This compound has been widely used in various industries, including plastics and textiles, due to its flame-retardant properties .
Métodos De Preparación
The synthesis of Tris(2-methyl-2,3-dibromopropyl)phosphate typically involves the reaction of phosphorus oxychloride with 2,3-dibromopropanol in the presence of an aromatic tertiary amine and an inert, volatile organic solvent such as benzene, petroleum ether, methylene chloride, ethylene dichloride, or carbon tetrachloride . This method is preferred due to its economic efficiency compared to the direct bromination of triallyl phosphate .
Análisis De Reacciones Químicas
Tris(2-methyl-2,3-dibromopropyl)phosphate undergoes various chemical reactions, including:
Decomposition: The compound is stable up to temperatures of 392-482°F, with major decomposition beginning at 586°F.
Oxidation and Reduction: Specific details on oxidation and reduction reactions are limited, but it is known to react with photochemically produced hydroxyl radicals in the vapor phase.
Aplicaciones Científicas De Investigación
Tris(2-methyl-2,3-dibromopropyl)phosphate has been extensively studied for its applications in various fields:
Mecanismo De Acción
The mechanism of action of Tris(2-methyl-2,3-dibromopropyl)phosphate involves its metabolism to various intermediates, including 2-bromoacrolein, which may be particularly important . It is mutagenic in bacteria and causes genetic damage in cultured mammalian cells, Drosophila melanogaster, and mice . The compound is also known to inhibit cholinesterase, leading to various toxic effects .
Comparación Con Compuestos Similares
Tris(2-methyl-2,3-dibromopropyl)phosphate can be compared with other flame retardants such as:
Tris(2-chloroethyl) phosphate (TCEP): Another flame retardant with similar applications but different chemical properties.
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP): Known for its use in polyurethane foams and similar applications.
Tris(2-ethylhexyl) phosphate (TEHP): Used in different industrial applications but shares the flame-retardant property.
These compounds share the common feature of being flame retardants but differ in their chemical structures and specific applications, highlighting the uniqueness of this compound in terms of its specific uses and properties.
Propiedades
Número CAS |
111712-46-0 |
|---|---|
Fórmula molecular |
C12H21Br6O4P |
Peso molecular |
739.7 g/mol |
Nombre IUPAC |
tris(2,3-dibromo-2-methylpropyl) phosphate |
InChI |
InChI=1S/C12H21Br6O4P/c1-10(16,4-13)7-20-23(19,21-8-11(2,17)5-14)22-9-12(3,18)6-15/h4-9H2,1-3H3 |
Clave InChI |
YUBNBIPSIUCFCD-UHFFFAOYSA-N |
SMILES canónico |
CC(COP(=O)(OCC(C)(CBr)Br)OCC(C)(CBr)Br)(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


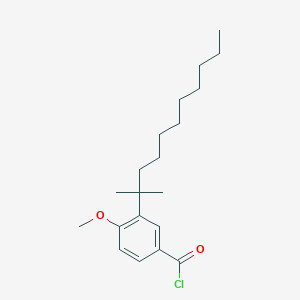
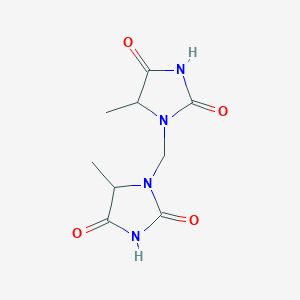
![Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate](/img/structure/B14321688.png)
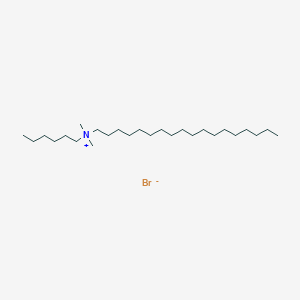

![3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole](/img/structure/B14321700.png)
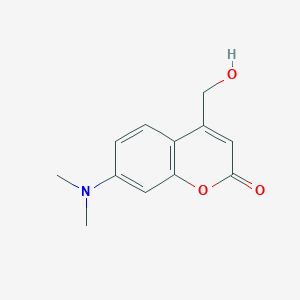
![5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14321713.png)
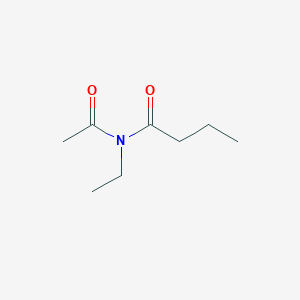
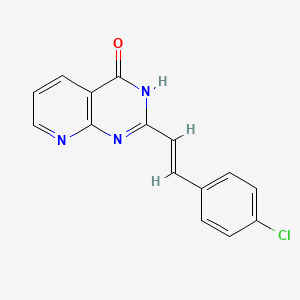
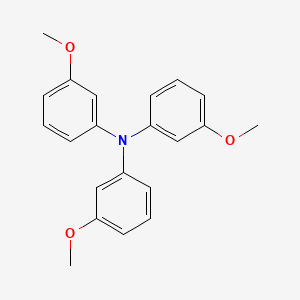

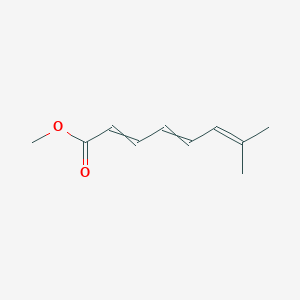
![1,1'-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14321749.png)
